4-Bromo-2-hydroxy-3-methylbenzoic acid

Catalog No.
S13758895
CAS No.
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-hydroxy-3-methylbenzoic acid

Product Name

4-Bromo-2-hydroxy-3-methylbenzoic acid

IUPAC Name

4-bromo-2-hydroxy-3-methylbenzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

SGMWBKVHNQILMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)O)Br

4-Bromo-2-hydroxy-3-methylbenzoic acid is an aromatic compound characterized by a bromine atom, a hydroxyl group, and a methyl group attached to a benzoic acid structure. Its molecular formula is C8H7BrO3C_8H_7BrO_3 with a molecular weight of approximately 231.04 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties, alongside the hydroxyl and bromo substituents that influence its reactivity and potential applications in various fields.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The versatility of this compound in chemical transformations makes it an important intermediate in organic synthesis.

The synthesis of 4-Bromo-2-hydroxy-3-methylbenzoic acid typically involves the bromination of 2-hydroxy-3-methylbenzoic acid using bromine or a brominating agent in the presence of a solvent such as acetic acid. This reaction is conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Purification methods such as recrystallization or chromatography are often used to obtain the compound in high purity .

4-Bromo-2-hydroxy-3-methylbenzoic acid has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and is utilized in the preparation of various chemical compounds.
  • Fluorescent Probes: The compound can be used in developing fluorescent probes for detecting specific biological molecules.
  • Industrial Chemicals: It is involved in producing dyes, pigments, and other industrial chemicals .

Several compounds share structural similarities with 4-Bromo-2-hydroxy-3-methylbenzoic acid:

Compound NameStructural FeaturesSimilarity Factor
4-Bromo-2-hydroxybenzaldehydeLacks methyl group0.93
2-Hydroxy-3-methylbenzoic acidLacks bromine atom0.91
3-Bromo-4-hydroxybenzaldehydeDifferent substitution positions0.89
Methyl 5-bromo-2-hydroxybenzoateContains a methyl ester instead of carboxylic acid0.91
7-Bromo-3-hydroxy-2-naphthoic acidDifferent aromatic system but retains bromo and hydroxy groups0.91

Uniqueness: The unique combination of substituents—bromine, hydroxyl, and methyl—on the benzene ring imparts distinct chemical properties and reactivity to 4-Bromo-2-hydroxy-3-methylbenzoic acid compared to its analogs. This versatility makes it valuable for various synthetic applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.95786 g/mol

Monoisotopic Mass

229.95786 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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